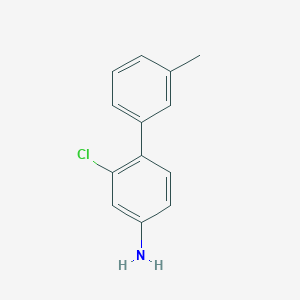

3-Chloro-4-(3-methylphenyl)aniline

Description

3-Chloro-4-(3-methylphenyl)aniline is a substituted aniline derivative characterized by a chlorine atom at the 3-position and a 3-methylphenyl group at the 4-position of the benzene ring. Substituted anilines like this often exhibit modulated electronic and steric properties due to their substituents, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name |

3-chloro-4-(3-methylphenyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c1-9-3-2-4-10(7-9)12-6-5-11(15)8-13(12)14/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPNKMDOGBMOLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3-methylphenyl)aniline typically involves the following steps:

Nitration: The starting material, 3-methylphenylamine, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Chlorination: The final step involves the chlorination of the amine compound to introduce the chlorine atom at the 3-position. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by chlorination. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3-methylphenyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Chloro-4-(3-methylphenyl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3-methylphenyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Observations :

- Electron-Withdrawing Groups (EWGs) : Chlorine (Cl) at the 3-position enhances electrophilicity, facilitating nucleophilic substitution reactions in drug synthesis .

- Fluorine Substitution : Fluorine atoms (e.g., in 3-fluorobenzyloxy) enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drugs .

Physicochemical Properties

Solubility and Stability

- 3-Chloro-4-(4-chlorophenoxy)aniline: Exhibits very low water solubility (soluble in DMSO), limiting bioavailability. Hybridization with polar moieties like sarcosine marginally improves solubility but reduces potency (ED₅₀ increases from 3.61 mg/kg to 6.49 mg/kg) .

- 3-Chloro-4-(3-fluorobenzyloxy)aniline: Melting point 78–82°C; soluble in organic solvents (e.g., DCM, ethanol) but poorly soluble in water, typical of lipophilic aniline derivatives .

- 3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline: The trifluoromethyl (CF₃) group enhances thermal stability (predicted boiling point: ~388°C) and resistance to oxidative degradation .

Comparative Data Table

Antiparasitic Activity

- 3-Chloro-4-(4-chlorophenoxy)aniline: Binds to Plasmodium falciparum enoyl-ACP reductase (PfENR), disrupting fatty acid biosynthesis. However, low solubility limits efficacy (ED₅₀ = 3.61 mg/kg) compared to hybrid derivatives .

- Lapatinib Intermediate (3-Chloro-4-(3-fluorobenzyloxy)aniline) : Critical for synthesizing lapatinib, a dual EGFR/HER2 inhibitor. The 3-fluorobenzyloxy group optimizes binding to kinase active sites .

Anticancer Activity

- 3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline: Incorporated into quinazoline scaffolds as EGFR/HER2 inhibitors. The CF₃ group enhances hydrophobic interactions with kinase domains, improving IC₅₀ values .

Hybrid Molecules

- Sarcosine-Aniline Hybrid: Combines 3-Chloro-4-(4-chlorophenoxy)aniline with sarcosine to improve solubility. However, the hybrid showed reduced antimalarial potency compared to the parent compound, highlighting trade-offs between solubility and activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.